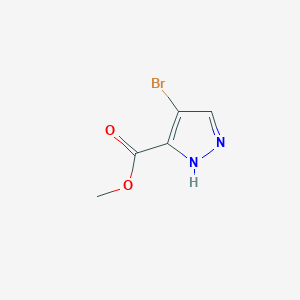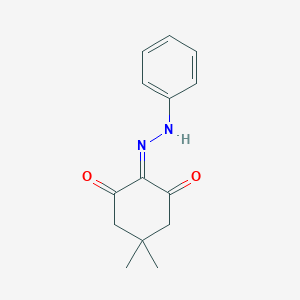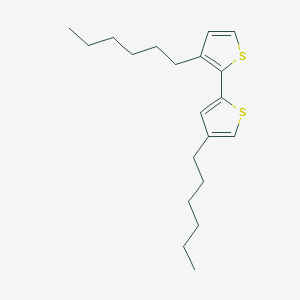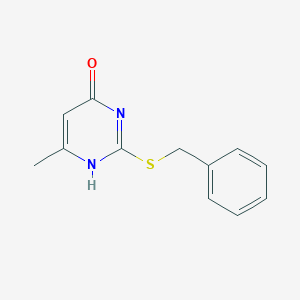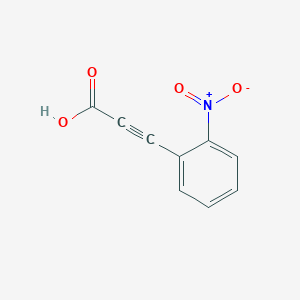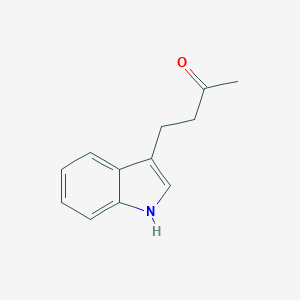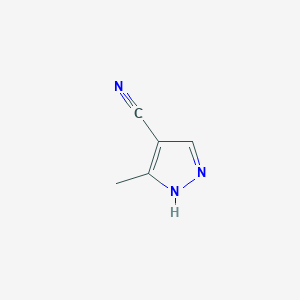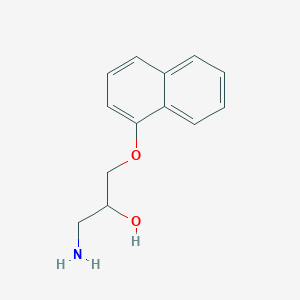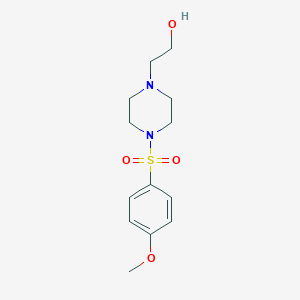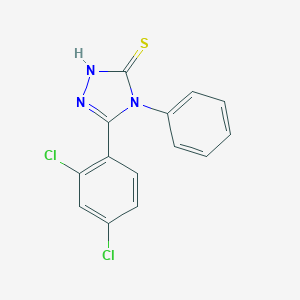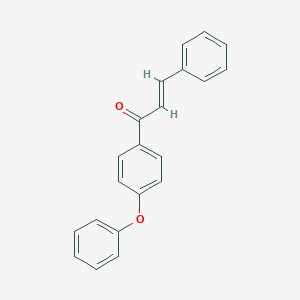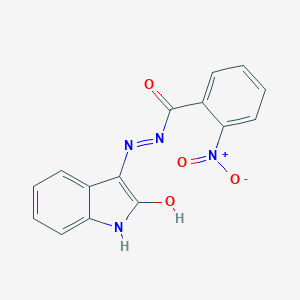![molecular formula C19H15N3O2 B182873 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline CAS No. 32600-50-3](/img/structure/B182873.png)
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, also known as NPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, including further studies on its potential therapeutic applications in the treatment of cancer and other diseases, as well as its use in the development of organic semiconductors and fluorescent sensors. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline involves the reaction of 3-nitrobenzaldehyde with aniline in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been used in various scientific research applications such as in the development of organic semiconductors, fluorescent sensors, and as a building block for the synthesis of other compounds. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
32600-50-3 |
|---|---|
Nom du produit |
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline |
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)21-17-6-2-1-3-7-17/h1-14,21H |
Clé InChI |
DZCBYRPPMXRXFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Autres numéros CAS |
32600-50-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
